![molecular formula C10H15NO B1302073 3-Ethoxyphenethylamine CAS No. 76935-76-7](/img/structure/B1302073.png)
3-Ethoxyphenethylamine
Overview
Description
It is a derivative of phenethylamine and is commonly used in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 3-Ethoxyphenethylamine typically involves several steps, starting from readily available precursors like 3-ethoxybenzaldehyde. A common synthetic route includes the reduction of the corresponding nitro compound or nitrile, followed by catalytic hydrogenation . Industrial production methods may involve the use of oxide catalysts and ammonia in the presence of ethanol .
Chemical Reactions Analysis
3-Ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizers like potassium permanganate to form corresponding aldehydes.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: It can undergo substitution reactions with various reagents, forming different derivatives.
Common reagents and conditions used in these reactions include sulfuryl chloride for acylation and strong oxidizers for oxidation . Major products formed from these reactions include acetaldehyde and other substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Ethoxyphenethylamine is structurally related to several psychoactive substances, including methylenedioxymethamphetamine (MDMA). Research has indicated that compounds with similar structures can exhibit significant pharmacological activities, such as stimulant effects or potential therapeutic benefits for mood disorders .
Synthesis and Analysis
The synthesis of this compound and its regioisomers has been extensively studied to understand their mass spectral properties. Gas chromatography-mass spectrometry (GC-MS) techniques have been developed to differentiate these compounds from other psychoactive substances, enhancing the specificity of forensic analyses . This differentiation is crucial for identifying substances in toxicology reports and drug screenings.
Forensic Science
Isomer Differentiation
In forensic laboratories, the ability to distinguish between isomers of phenethylamines, including this compound, is vital. The compound's unique mass spectral fragmentation patterns allow for reliable identification in complex mixtures often encountered in drug-related investigations . Analytical methods have been refined to improve the resolution of these compounds, aiding law enforcement agencies in monitoring new psychoactive substances .
Materials Science
Nanotechnology Applications
Recent studies have explored the use of phenolic compounds, including derivatives like this compound, in nanotechnology. These compounds can serve as building blocks for creating nanoparticles with specific properties for biomedical applications such as drug delivery systems and biosensors . The interactions between phenolic groups and various materials can lead to innovative solutions in surface modification and therapeutic delivery systems.
Case Studies
Mechanism of Action
The exact mechanism of action of 3-Ethoxyphenethylamine, particularly its anti-fertility effects, remains to be fully elucidated. Research suggests that it may interfere with specific stages of pregnancy, potentially through interactions with enzymes or receptors involved in hormonal regulation or embryonic development.
Comparison with Similar Compounds
3-Ethoxyphenethylamine is similar to other phenethylamine derivatives, such as:
3-Methoxyphenethylamine: Used in the Pictet-Spengler reaction and synthesis of 1,3-oxazepines.
Phenethylamine: A simple amine with various biological activities.
4-Methoxyphenethylamine: Used in organic synthesis and as a reagent.
The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct chemical and biological properties.
Biological Activity
3-Ethoxyphenethylamine is a compound that belongs to the class of phenethylamines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its receptor interactions, pharmacological effects, and potential therapeutic applications. The findings are based on a review of recent literature and studies.
Chemical Structure and Properties
This compound is characterized by an ethoxy group attached to the phenethylamine backbone. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 179.25 g/mol
This structure allows it to interact with various neurotransmitter systems in the body, particularly those involving serotonin and dopamine.
Receptor Interactions
This compound has been studied for its interactions with several neurotransmitter receptors:
- Serotonin Receptors : It has shown affinity for 5-HT (serotonin) receptors, particularly 5-HT, which are implicated in mood regulation and psychedelic effects .
- Dopamine Receptors : The compound also interacts with dopamine receptors, potentially influencing reward pathways and mood .
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Psychoactive Effects : Preliminary studies suggest that this compound may exhibit psychoactive properties similar to other substituted phenethylamines. This includes potential hallucinogenic effects mediated through serotonin receptor activation .
- Monoamine Oxidase Inhibition : Like many phenethylamines, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft .
Case Studies and Research Findings
- Psychedelic Experience Correlation : A study analyzed the binding affinity profiles of various psychoactive phenethylamines, including this compound, correlating them with subjective experiences reported by users. The results indicated that compounds with similar receptor binding profiles produced comparable subjective effects .
- In Vivo Studies : Research involving animal models has demonstrated that administration of this compound resulted in alterations in behavior consistent with increased serotonergic activity. These studies provide insights into its potential therapeutic applications in mood disorders .
Table: Summary of Biological Activities and Effects
Properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWUNLYMHNSAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374479 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76935-76-7 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.